N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide
Description
N-(4-Acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a diallylsulfamoyl group at the 4-position and an acetylphenyl moiety at the N-terminus. Sulfonamides are widely studied for their diverse pharmacological activities, including enzyme inhibition (e.g., carbonic anhydrase ), antimicrobial , and anticancer effects . The diallylsulfamoyl group distinguishes this compound from common sulfonamides with dimethyl or diethyl substituents, likely influencing its lipophilicity and steric interactions in biological systems.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-14-23(15-5-2)28(26,27)20-12-8-18(9-13-20)21(25)22-19-10-6-17(7-11-19)16(3)24/h4-13H,1-2,14-15H2,3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOGKJYSVRMJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide typically involves the following steps:
Sulfamoylation: The attachment of the sulfonamide group to the benzamide structure.
Diallylation: The addition of allyl groups to the nitrogen atoms of the sulfonamide.
Common reagents used in these reactions include acetic anhydride for acetylation, sulfonyl chlorides for sulfamoylation, and allyl halides for diallylation. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the availability of raw materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride could produce amines.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe for studying enzyme interactions and protein binding.
Medicine: Potential antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as a stabilizer in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with signaling molecules. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide with structurally related sulfonamide derivatives from the evidence:
Key Observations:
- Core Modifications: Thiazole-linked benzamides (e.g., ) exhibit stronger electronic effects due to aromatic heterocycles, whereas salicylamide hybrids () prioritize hydrogen-bonding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
